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Gold--pyridine (1/1)

Cat. No.: B12589997
CAS No.: 514789-98-1
M. Wt: 276.07 g/mol
InChI Key: IQARQEQNXROFNO-UHFFFAOYSA-N
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Description

Overview of Gold Coordination Chemistry and its Significance

Gold, long prized for its inertness and aesthetic appeal, has in recent decades emerged as a fascinating element in coordination chemistry. acs.orgsci-hub.se Its unique properties, heavily influenced by relativistic effects, set it apart from other transition metals. acs.orgsci-hub.se These effects lead to a smaller than expected atomic radius and a high electronegativity, making gold compounds thermodynamically metastable. acs.orgsci-hub.se

Gold typically exists in oxidation states +1 (aurous) and +3 (auric), with a strong preference for linear and square-planar geometries, respectively. The development of novel ligands has been instrumental in stabilizing gold in various oxidation states, including the more elusive Au(0) and Au(II), as well as in the formation of gold hydrides and fluoride (B91410) complexes. acs.orgacs.orgnih.gov This has opened up new avenues for the synthesis of sophisticated catalysts and complexes with specific electronic and photophysical properties. acs.orgnih.gov The significance of gold coordination chemistry lies in its diverse applications in catalysis, medicine, and materials science. acs.orgnih.govtandfonline.com

The Role of Pyridine (B92270) as a Ligand in Gold Complexes

Pyridine, a simple aromatic heterocycle, is a versatile and widely used ligand in coordination chemistry. jscimedcentral.comresearchgate.net Its nitrogen atom possesses a lone pair of electrons in an sp2 hybridized orbital, which can readily coordinate to a metal center, acting as a Lewis base. jscimedcentral.com Pyridine is classified as a weak pi-acceptor ligand. wikipedia.org

Historical Context and Evolution of Research on Gold--Pyridine Systems

The study of gold-pyridine complexes has seen significant evolution. Early research in the 2000s focused on dinuclear Au(I) ethynyl-pyridine complexes. A major breakthrough was the subsequent development of Au(III) coordination chemistry, where the adaptability of pyridine in polydentate ligands was leveraged. For instance, the synthesis of chiral N,N,O-tridentate Au(III) complexes in 2020 represented a significant milestone in achieving stereochemical control.

The advancement of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has been pivotal in understanding the coordination behavior of these complexes. The evolution from simple monodentate pyridine ligands to more complex polydentate systems has greatly expanded the structural diversity and potential applications of gold-pyridine complexes.

Current Research Landscape and Future Directions in Gold--Pyridine (1/1) Complex Studies

The current research landscape for gold--pyridine (1/1) complexes is vibrant and multidisciplinary, with significant efforts focused on several key areas:

Catalysis: Gold-pyridine complexes are being explored as catalysts for a variety of organic transformations, including the reduction of nitrophenols and cyclopropanation reactions. The development of new ligand designs, such as geometrically restrained trans-bis(pyridine)Au(III) complexes, is a key area of investigation aimed at improving catalytic performance and understanding reaction mechanisms. acs.orgnih.gov

Medicinal Chemistry: The potential of gold-pyridine complexes as therapeutic agents is a major focus. nih.gov Researchers are designing and synthesizing novel gold(I) and gold(III) complexes with pyridine-containing ligands to target cancer cells and pathogenic microbes. mdpi.comunizar.es Understanding the mechanism of action, which often involves interaction with proteins, is a critical aspect of this research.

Materials Science: The unique photophysical properties of gold-pyridine complexes make them promising candidates for applications in materials science. researchgate.netresearchgate.net Research is underway to develop luminescent materials for use in sensors and bioimaging. The ability of these complexes to form aggregates through metal-metal interactions is a key feature being exploited in the design of new functional materials. researchgate.netresearchgate.net

Future research will likely focus on the rational design of new gold-pyridine complexes with tailored properties for specific applications. This will involve the synthesis of more sophisticated ligands, a deeper understanding of structure-activity relationships, and the exploration of novel applications in areas such as photodynamic therapy and advanced catalysis. The continued development of computational methods will also play a crucial role in predicting the properties and reactivity of these fascinating compounds.

Interactive Data Tables

Catalytic Applications of Gold-Pyridine Complexes

Reaction TypeCatalystConditionsConversion Rate
Reduction of 4-Nitrophenol (B140041)Gold-Pyridine ComplexNaBH₄ in waterUp to 97.5%
CyclopropanationN,N,O-Gold(III) ComplexVaries (solvent, temperature)High activity

Structural Comparison of Pyridyl Gold Complexes

CompoundStoichiometryStructureReactivity
Au–Pyridine (1/1)1:1Monometallic, linearCatalytically active for cyclization
Oligomeric Pyridyl Au1:1 (aggregated)Oligomeric chainsLow solubility, limited reactivity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5AuN B12589997 Gold--pyridine (1/1) CAS No. 514789-98-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

514789-98-1

Molecular Formula

C5H5AuN

Molecular Weight

276.07 g/mol

IUPAC Name

gold;pyridine

InChI

InChI=1S/C5H5N.Au/c1-2-4-6-5-3-1;/h1-5H;

InChI Key

IQARQEQNXROFNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.[Au]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Gold Pyridine 1/1 Complexes

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

In gold(III) complexes with a 1:1 gold-to-pyridine ratio, such as trichlorido(pyridine)gold(III), the gold atom typically adopts a square-planar geometry. iucr.org The pyridine (B92270) ligand occupies one coordination site, with the remaining sites filled by other ligands, commonly halides. The Au-N bond length is a key parameter derived from these studies. For instance, in a series of trichlorido(substituted pyridine)gold(III) complexes, the Au-N bond lengths were found to be consistently longer when the nitrogen is trans to a bromide compared to a chloride, averaging 2.059 Å and 2.036 Å, respectively. iucr.org

The crystal structure of complexes like [AuCl3(L)] (where L is a pyridine-containing macrocycle) reveals that the gold(III) center is bonded solely through the nitrogen atom of the pyridine group. rsc.org Similarly, in cyclometalated aryl-pyridine gold(III) complexes, both non-cyclometalated precursors like (dfppyH)AuCl3 and the final cyclometalated products have been characterized by SC-XRD, confirming the coordination of the pyridine nitrogen. rsc.org The crystal structures of these complexes, grown from solvents like acetonitrile (B52724) or acetone, provide definitive evidence of their molecular geometry. rsc.org

Table 1: Selected Crystallographic Data for Gold(III)-Pyridine (1/1) Type Complexes

Compound Crystal System Space Group Au-N Bond Length (Å) Ref
[AuCl3(2-methylpyridine)] (Polymorph 1a) Monoclinic P21/n 2.039(4) iucr.org
[AuCl3(2-methylpyridine)] (Polymorph 1b) Monoclinic P21/c 2.040(6) iucr.org
[AuBr3(2-methylpyridine)] Monoclinic P21/n 2.059(6) iucr.org
[AuBr3(3-methylpyridine)] Monoclinic P21/c 2.059(11) iucr.org
[AuCl3(3,5-dimethylpyridine)] Orthorhombic Pbca 2.031(3) iucr.org
[AuBr3(3,5-dimethylpyridine)] Orthorhombic Pbca 2.058(4) iucr.org
[AuCl3(2,6-dimethylpyridine)] Monoclinic P21/c 2.031(4) iucr.org
(dfppyH)AuCl3 Monoclinic P21/c - rsc.org

Note: Data for substituted pyridines are presented to illustrate typical structural parameters in 1:1 gold-pyridine type complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (1H) and Carbon (13C) NMR for Structural Confirmation

¹H and ¹³C NMR are routinely used to confirm the formation and structure of gold--pyridine complexes in solution. The coordination of the pyridine ligand to the gold center induces characteristic shifts in the signals of the pyridine protons and carbons compared to the free ligand.

In ¹H NMR spectra of gold(III)-pyridine complexes, the coordination of the pyridine nitrogen to the gold center typically results in a downfield shift of the proton signals, particularly for the protons in the ortho positions (adjacent to the nitrogen). rsc.orgmdpi.com For example, in the ¹H NMR spectrum of (dfppyH)AuCl3, the resonance for the H5 proton of the pyridine ring is shifted downfield to 9.39 ppm, which is consistent with the coordination of the nitrogen to the AuCl3 moiety. rsc.org Similarly, for cationic NHC-Au(I)-pyridine complexes, the coordination of pyridine to the gold(I) center is evidenced by a downfield shift of between 0.3 and 0.5 ppm for the para- and meta-protons. acs.org

¹³C NMR spectroscopy provides complementary structural information. The carbon atoms of the pyridine ring also experience shifts upon coordination to gold. The carbenic carbon signal in NHC-gold-pyridine complexes is a sensitive probe of the electronic environment of the gold center. acs.org The oxidation of a gold(I) center to gold(III) in these complexes is confirmed by a significant upfield shift (between -35 and -40 ppm) for the carbenic carbon signals. acs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Gold(III)-Pyridine Complex

Compound Solvent ¹H NMR ¹³C NMR Ref
(dfppyH)AuCl3 acetone-d6 9.39 (H-py), 8.54 (H-py), 8.17 (H-py), 8.11 (H-py), 7.99 (H-ph), 7.44–7.32 (H-ph) 165.6, 161.1, 153.8, 152.2, 143.9, 133.6, 132.2, 128.9, 123.1, 113.1, 106.1 rsc.org

Note: (dfppyH)AuCl3 = trichlorido(2-(2,4-difluorophenyl)pyridine)gold(III), [Au(pyeb)Cl3] = trichlorido(2-(1-ethylbenzyl)pyridine)gold(III). Data for substituted pyridines are shown as examples.

Heteronuclear NMR (e.g., 15N, 31P) for Coordination Environment

Heteronuclear NMR, particularly ¹⁵N and ³¹P NMR, provides direct information about the coordination environment of the gold center.

¹⁵N NMR is highly sensitive to the coordination of nitrogen-containing ligands. The coordination of a pyridine ligand to a gold center results in a significant change in the ¹⁵N chemical shift, known as the coordination shift (Δδ¹⁵N). For gold(III) complexes, this shift is typically upfield (negative). For example, in a pyridine-oxazoline ligand system, bidentate coordination to Au(III) resulted in a large coordination shift for the pyridine nitrogen (Δδ¹⁵N = -87.5 ppm). d-nb.info The magnitude of this shift can provide insights into the strength of the Au-N bond. acs.orgdiva-portal.org

³¹P NMR is essential for characterizing gold complexes containing phosphine (B1218219) ligands. The coordination of a phosphine ligand to gold results in a downfield shift of the ³¹P signal compared to the free phosphine. The magnitude of the coordination shift (Δδ³¹P) can provide information about the nature of the gold-phosphine bond. For instance, in P,N-chelated gold(I) complexes, the preference for gold(I) to coordinate to phosphorus over the oxazoline (B21484) nitrogen was demonstrated by a large Δδ³¹Pcoord of 39.1 ppm, while the Δδ¹⁵Ncoord was only 11.4 ppm. nih.gov

2D NMR Techniques (e.g., COSY, NOESY, HMBC, DOSY) for Complex Structural Assignment and Solution Behavior

Two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of complex molecules like gold--pyridine complexes and for studying their behavior in solution.

COSY (Correlation Spectroscopy) : H-H COSY experiments are used to identify scalar-coupled protons, helping to assign the proton signals of the pyridine ring and any other organic ligands present. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments reveal through-space correlations between protons that are close to each other, providing information about the 3D structure and conformation of the complex in solution. mdpi.com For example, a NOESY spectrum can show contacts between a benzylic proton and the ortho protons on a phenyl ring, providing conformational details. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbon signals and for confirming the connectivity between different parts of the molecule. mdpi.com ¹H,¹⁵N HMBC is a powerful tool for assigning the nitrogen signals and confirming the coordination of the pyridine nitrogen to the gold center. d-nb.infodiva-portal.org

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is used to study the size and aggregation state of molecules in solution by measuring their diffusion coefficients. It can be used to detect the formation of larger supramolecular assemblies or to study ion pairing in solution. Evidence for the cationic aggregation of [Au(py)2][PF6] complexes in solution has been obtained through techniques that probe solution behavior. researchgate.net

The stability and dynamic behavior of gold--pyridine complexes in different solvents can also be investigated using these NMR techniques. For example, the ¹H NMR spectrum of the adduct [Au(pyeb)Cl3] in DMSO showed dynamic behavior, indicating a potential displacement of the pyridine ligand or chloride by the solvent. mdpi.com In contrast, the cyclometalated analogue was found to be much more stable. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure of gold-pyridine complexes. Both infrared (IR) and Raman techniques offer complementary information on the vibrational modes of the pyridine ligand and the gold-coordination sphere, providing definitive signatures of complex formation.

The coordination of a pyridine molecule to a gold center induces significant and observable shifts in the ligand's vibrational frequencies. These shifts serve as a clear indication of complex formation. Upon coordination through the heterocyclic nitrogen, the vibrational modes of the pyridine ring, particularly C-C and C-N stretching vibrations, typically shift to higher wavenumbers. ajol.info For instance, in a study of imidazo[1,2-a]pyridine-based gold(III) complexes, the C=N stretching vibration (ν(C=N)) showed a notable shift from 1589 cm⁻¹ in the free ligand to 1650 cm⁻¹ in the complex, confirming the coordination of the nitrogen atom to the gold center. nih.gov

Furthermore, far-infrared (far-IR) spectroscopy is crucial for directly observing the vibrations of the coordination bonds. A new band, absent in the spectrum of the free ligand, appears upon complexation, which is assigned to the Au-N stretching vibration. In one such gold(III) complex, this characteristic Au-N stretch was identified at 516 cm⁻¹. nih.gov

The nature of the other ligands in the gold's coordination sphere also influences the IR spectrum. In gold(III) halide complexes, the gold-halogen stretching frequencies are diagnostic of the complex's stereochemistry. For planar complexes of the type [Au(pyridine)Cl₃], three IR-active Au-Cl stretching modes are expected. ajol.info Research on trans-[Au(CN)₂(pyridine)X] (where X = Cl or Br) has assigned the ν(Au-Cl) for ligands trans to pyridine in the 368–363 cm⁻¹ range, and the ν(Au-Br) between 262–250 cm⁻¹. rsc.org Similarly, a monodentate adduct, [Au(pyᵉᵇ)Cl₃], displayed a characteristic Au-Cl stretching band at 366 cm⁻¹. mdpi.com

Vibrational ModeFree Ligand (cm⁻¹)Gold-Pyridine Complex (cm⁻¹)Reference
Pyridine Ring VibrationsVariesShift to higher wavenumbers ajol.info
ν(C=N) stretch15891650 nih.gov
ν(Au-N) stretchN/A516 nih.gov
ν(Au-Cl) (trans to pyridine)N/A368-363 rsc.org
ν(Au-Br) (trans to pyridine)N/A262-250 rsc.org
ν(Au-Cl) (in [Au(pyᵉᵇ)Cl₃])N/A366 mdpi.com

Raman spectroscopy provides data that is complementary to IR spectroscopy, often revealing vibrational modes that are weak or inactive in the infrared spectrum. A key application for gold-pyridine complexes is Surface-Enhanced Raman Spectroscopy (SERS), which dramatically enhances the Raman signal of molecules adsorbed onto gold nanostructures.

The SERS spectra of pyridine on gold surfaces show characteristic changes upon binding. The totally symmetric ring breathing mode (ν₁) of pyridine, which appears around 994-1007 cm⁻¹ in SERS studies, is often used to monitor the interaction and surface coverage. mdpi.comnih.gov The observation of a low-frequency vibrational mode in the range of 232-260 cm⁻¹ is attributed to the Au-N stretching vibration, providing direct evidence of the coordination bond. tandfonline.com

Theoretical studies using Density Functional Theory (DFT) support these experimental findings, predicting that the vibrational frequencies of the N-M stretches increase with binding energy. These calculations also indicate that the frequency of certain pyridine modes, like the v6a mode, has a nearly linear relationship with the force constant of the Au-N bond, making it a sensitive probe of the bond strength.

Raman ModeWavenumber (cm⁻¹)TechniqueSignificanceReference
Ring Breathing (ν₁)~994-1007SERSMonitors surface interaction/coverage mdpi.comnih.gov
Au-N Stretch~232-260SERSDirect evidence of Au-N bond tandfonline.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the gold-pyridine complex. These techniques are fundamental to understanding the photophysical properties of these compounds, which are of significant interest for applications in luminescent materials and sensors.

The UV-Visible absorption spectra of gold-pyridine complexes are characterized by intense bands arising from various electronic transitions. These transitions can be broadly categorized as intra-ligand (IL) transitions, which are primarily localized on the pyridine ligand, and charge-transfer transitions.

Intra-ligand π–π* transitions within the pyridine ring are typically observed in the high-energy region of the spectrum. For example, a series of perchlorophenyl gold(I)-pyridine complexes exhibited a common high-intensity band around 240 nm, assigned to π–π* transitions within the phenyl ring. researchgate.net In other pyridine-based gold(III) complexes, these transitions are seen around 208 nm. psu.edu

Of particular interest are the charge-transfer bands, which involve the movement of electron density between the metal and the ligand. Ligand-to-Metal Charge Transfer (LMCT) bands are common. mdpi.com In some gold(III) complexes with imidazo[1,2-a]pyridine (B132010) ligands, bands around 300 nm and 370 nm were assigned to intra-ligand charge transfer (π–π) and Metal-to-Ligand Charge Transfer (MLCT) (n–π) transitions, respectively. nih.gov The energies of these transitions can be modulated by changing the substituents on the pyridine ring, which alters the electron-donating or -accepting ability of the ligand. researchgate.net

Complex TypeAbsorption Band (nm)AssignmentReference
Gold(I)-Pyridine~240π–π* (phenyl ring) researchgate.net
Gold(III)-Pyridine~208π–π* (pyridine ligand) psu.edu
Gold(III)-Imidazo[1,2-a]pyridine~300Intra-ligand CT (π–π) nih.gov
Gold(III)-Imidazo[1,2-a]pyridine~370MLCT (n–π) nih.gov
Gold(III)-Pyridine-Benzimidazole~310-315π–π* and/or LMCT mdpi.com

Many gold-pyridine complexes exhibit luminescence, a property that is highly sensitive to the molecular structure and the surrounding environment. These compounds are investigated for their potential as emitting materials in technologies like Organic Light-Emitting Devices (OLEDs).

The emission properties, such as color and intensity, can be systematically tuned. For instance, in a series of [Au(C₆Cl₅)(4-X-pyridine)] complexes, the emission energy was found to correlate with the electronic properties of the substituent X on the pyridine ligand. researchgate.net Cyclometalated gold(III) alkyl complexes have shown high emission quantum yields (up to 0.40) and long lifetimes (up to 180 μs) in solution at room temperature. acs.org The emission in these cases was assigned to a triplet intra-ligand (³IL) π–π* excited state. acs.org

Recent advancements have led to the development of robust C^C^N carbazolylgold(III) complexes with high photoluminescence quantum yields (PLQY) of up to 96% in solid-state thin films and short excited-state lifetimes of 0.3 μs or less. nih.govresearchgate.net Another class of bis(alkynyl)gold(III) N⁁C complexes demonstrated high PLQYs of up to 0.81 and long emission lifetimes of approximately 100 μs. rsc.org These studies highlight the significant potential of tuning the ligand framework to achieve desired photophysical properties, including high quantum yields and long operational lifetimes in devices. nih.govresearchgate.net

Complex ClassQuantum Yield (Φ)Lifetime (τ)Emission OriginReference
Cyclometalated Au(III) Alkylup to 0.40up to 180 µs³IL (π–π*) acs.org
C^C^N Carbazolyl Au(III)up to 96% (solid)≤ 0.3 µs (solid)- nih.govresearchgate.net
Bis(alkynyl) Au(III) N⁁Cup to 0.81~100 µs- rsc.org
(Indolizy)gold chloride65% (solid)62.8 µsPhosphorescence rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and stoichiometry of gold-pyridine complexes. It also provides valuable information about the stability and fragmentation pathways of the complex.

Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed. For a gold(III) pyridine-benzimidazole complex, ESI-TOF-MS analysis confirmed the calculated molecular weight. mdpi.com In another study, the MALDI-TOF+ spectrum of a gold(III) complex displayed peaks corresponding to the cationic complex [Au(C₆F₅)(terpy)]⁺ as well as the adduct with the counter-ion, {Au(C₆F₅)(terpy)}⁺. rsc.org

The fragmentation pattern observed in the mass spectrum can reveal details about the complex's structure. For an imidazo[1,2-a]pyridine gold(III) chloride complex, the mass spectrum showed the expected molecular ion peak [M]⁺, along with isotopic peaks at [M+2]⁺ and [M+4]⁺, which is a characteristic signature for a compound containing two chlorine atoms. nih.govresearchgate.net Analysis of fragmentation patterns helps to understand the relative strengths of the bonds within the complex, indicating which ligands or fragments are lost most readily.

ComplexIonization MethodObserved Ion (m/z)SignificanceReference
Au(C₆F₅)(terpy)₂MALDI-TOF+[Au(C₆F₅)(terpy)]⁺, {Au(C₆F₅)(terpy)}⁺Confirms complex cation and adduct with counter-ion rsc.org
Imidazo[1,2-a]pyridine Au(III) dichlorideESI[M]⁺, [M+2]⁺, [M+4]⁺Confirms molecular weight and presence of two Cl atoms nih.govresearchgate.net
Au(III) pyridine-benzimidazoleESI-TOF[M⁺]Confirms calculated molecular weight mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation of gold-pyridine complexes. As a soft ionization method, ESI allows for the transfer of intact complex ions from solution into the gas phase, making it particularly suitable for the analysis of organometallic compounds, including those with weakly bound ligands. upce.cz

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. A common fragmentation pathway for gold-pyridine complexes is the loss of the neutral pyridine ligand. acs.org For example, in studies of doubly charged gold(II) complexes with multiple pyridine ligands, such as [Au(C₅D₅N)₄]²⁺, the loss of a pyridine molecule is a noted fragmentation process upon collisional activation. acs.org This dissociation behavior helps to confirm the composition of the complex. The fragmentation patterns of multiply charged ions have unique characteristics; for example, a 2+ ion can fragment into two observable 1+ ions. uvic.ca In more complex structures, the fragmentation can reveal the sequence of ligand loss and the relative stability of the core ion. researchgate.net

Table 1: Representative ESI-MS Data for Gold-Pyridine Type Complexes This table illustrates typical ions observed in the ESI-MS analysis of various gold complexes containing pyridine or its derivatives. The data is compiled from multiple research findings to show common ionization and fragmentation patterns.

Precursor Complex TypeIonization ModeObserved Ion (m/z)InterpretationSource(s)
[Au(NHC)(pyridine)₃]²⁺(OTf⁻)₂Positive ESI877.8[Au(NHC)(pyridine)₃ 2OTf]⁺ latrobe.edu.auchemrxiv.org
[Au(C₅D₅N)₅]²⁺Electron ImpactNot specifiedFragments via loss of neutral pyridine acs.org
Di-gold Tweezer with Pyridine LinkerPositive ESI1717.8[M+H]⁺ mdpi.com
Imidazo[1,5-a]pyridine-Au(III) ComplexNot specified272[M+H]⁺ nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous structural confirmation of Gold--pyridine (1/1) complexes. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of an ion. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net

For newly synthesized gold-pyridine complexes, HRMS is used to verify their identity and purity. mdpi.com The experimental mass of the molecular ion is compared to the calculated (theoretical) mass based on its elemental formula. A close match between the calculated and experimental values provides strong evidence for the proposed structure. For example, in the characterization of gold(III) pyridine-benzimidazole complexes, ESI-TOF-MS (a type of HRMS) was used to confirm the molecular formula of the synthesized compounds, with observed errors often being less than 5 ppm. mdpi.com

The high resolution of the technique is also instrumental in resolving the characteristic isotopic patterns of elements like gold and chlorine, further aiding in the confirmation of a molecule's elemental composition. The identity of various gold(III) complexes featuring pyridine-benzimidazole ligands has been unequivocally established using this method. mdpi.comsoton.ac.uk

Table 2: Example of HRMS Data for a Gold-Pyridine Derivative Complex This table shows a specific example of how HRMS data is presented to confirm the elemental composition of a gold complex.

Complex FormulaIonCalculated m/zExperimental m/zError (ppm)Source
C₁₉H₁₅N₃Cl₂Au[M]⁺552.0309552.0307-0.4 mdpi.com
C₁₄H₁₃N₃Cl₂Au[M]⁺490.0152490.0134-3.7 mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of Gold--pyridine (1/1) complexes. These studies provide insight into the stability of different oxidation states (e.g., Au(I), Au(II), Au(III)) and the electronic influence of the pyridine ligand on the gold center. scilit.com The experiments are typically conducted in a non-aqueous solvent, such as acetonitrile or dichloromethane, containing a supporting electrolyte. mdpi.comchemrxiv.org

The cyclic voltammogram of a gold-pyridine complex can reveal metal-centered or ligand-centered redox processes. For many gold complexes, irreversible reduction waves are observed, often corresponding to the Au(III)/Au(I) and Au(I)/Au(0) redox processes. acs.orgnih.gov For instance, the CV of a gold(III) complex with a 2-(1-ethylbenzyl)pyridine ligand showed three distinct cathodic (reduction) processes. mdpi.com The potentials at which these reductions occur are influenced by the solvent and the specific structure of the pyridine ligand. mdpi.com In some cases, the reduction can lead to the deposition of metallic gold (Au(0)) on the electrode surface. mdpi.com

Conversely, some pyridine-containing conjugated systems show reversible reduction events that are attributed to the pyridine moiety itself, indicating that the ligand can be redox-active. rsc.org The stability and electrochemical behavior of gold-pyridine complexes are of significant interest, with studies showing that factors like chelation and the solvent environment can greatly influence their properties. mdpi.com The analysis of redox potentials helps in understanding the electronic structure and potential applications of these complexes in areas like catalysis and materials science. nih.govresearchgate.net

Table 3: Selected Cyclic Voltammetry Data for Gold-Pyridine Type Complexes This table summarizes key findings from cyclic voltammetry studies on gold complexes featuring pyridine or related ligands, highlighting the nature of the observed redox processes.

Complex TypeSolventObserved Process(es)Potential(s) (V)CharacteristicsSource(s)
[Au(pyeb)Cl₃]Methylene (B1212753) ChlorideThree cathodic processes-0.33, -0.64, -0.83Irreversible reduction, leads to Au(0) deposition mdpi.com
Gold-terpyridineAcetonitrileMetal-centered reductionsNot specifiedIrreversible Au(III)/Au(I) and Au(I)/Au(0) waves acs.orgnih.gov
Pyridine end-capped oligomero-DCB/acetonitrileLigand-centered reduction~ -2.10Reversible reduction of pyridine moieties rsc.org

Theoretical and Computational Investigations of Gold Pyridine 1/1 Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of gold-pyridine complexes. uio.no It offers a balance between accuracy and computational cost, making it suitable for studying various aspects of these systems.

Electronic Structure and Bonding Analysis

DFT calculations are instrumental in characterizing the electronic structure and the nature of the bonding between gold and pyridine (B92270). The interaction can occur in two primary modes: through the nitrogen lone pair of pyridine coordinating to the gold atom, or through the π-system of the pyridine ring interacting with the gold atom.

Studies have shown that the coordination of pyridine to a gold center, typically Au(I) or Au(III), involves a coordinate bond. For Au(I) complexes, a linear geometry is often favored. ru.nl In the case of Au(III) complexes, a square-planar geometry is common. ru.nl The strength of the gold-pyridine bond is influenced by the electronic properties of the pyridine ligand. Donor substituents on the pyridine ring can increase the binding energy. For instance, the binding energy for the N-lone pair interaction has been calculated to be 8.2 kcal/mol at the CCSD(T) level of theory, while the π-system interaction is weaker at 5.7 kcal/mol.

The nature of the gold-ligand interaction is of the donor-acceptor type, which can be challenging for standard DFT methods. aip.org Therefore, specialized approaches, such as using range-separated functionals with tuned parameters, are sometimes employed to accurately describe the ionization potential of the electron donor (pyridine) and the electron affinity of the electron acceptor (gold). aip.org

Table 1: Calculated Gold-Nitrogen Bond Lengths in Gold-Pyridine Complexes

Complex DFT-Calculated Au-N Bond Length (Å) Reference
[(1-H)₂-Au(III)]Cl 2.046 acs.org
[(2-H)-Au(III)]Cl 2.037 acs.org
Asymmetric [(2-CH₃/CF₃)-Au(III)]Cl 2.042 and 2.030 acs.org

Prediction of Spectroscopic Properties

DFT calculations are also employed to predict the spectroscopic properties of gold-pyridine complexes, which can then be compared with experimental data for validation. These predictions include vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis).

Calculated IR spectra have shown good agreement with experimental data obtained through methods like helium-tagging infrared photodissociation spectroscopy, confirming the accuracy of the DFT-predicted geometries and interactions. nih.govresearchgate.net For example, shifts in the vibrational modes of the pyridine ring upon coordination to gold can be accurately predicted. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic excitation energies and simulate UV-Vis spectra. arxiv.orgresearchgate.net These calculations help in understanding the electronic transitions responsible for the observed absorption bands. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies

Vibrational Mode Experimental Frequency (cm⁻¹) DFT-Calculated Frequency (cm⁻¹) Reference
Axial Al-N(pyridine) in Al-tpfc 620 615 nih.gov

Elucidation of Reaction Pathways and Energy Profiles

A significant application of DFT is in the elucidation of reaction mechanisms involving gold-pyridine complexes. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be mapped out. uio.nonih.govcsbsju.edu This allows for the determination of the most likely reaction pathway by identifying the route with the lowest activation energy barriers. acs.org

For instance, in gold-catalyzed reactions, DFT calculations can reveal the catalytic cycle, starting from the coordination of a substrate to the gold-pyridine complex. nih.gov The calculations can explain regioselectivity, as seen in cycloaddition reactions where the formation of a six-membered pyridine derivative is favored over a five-membered pyrrole (B145914) derivative due to a lower activation energy. nih.gov The influence of substituents on the pyridine ligand on the catalytic activity can also be rationalized by examining their effect on the energies of key intermediates and transition states. acs.org

Table 3: Calculated Activation Free Energies for a Gold-Catalyzed Cycloaddition Reaction

Reaction Step Activation Free Energy (kcal/mol) Reference
B-tsa2 11.5 nih.gov
B-tsa3 5.1 nih.gov
B-tsa4 17.0 nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the system, molecular dynamics (MD) simulations are used to study the dynamic behavior of gold-pyridine complexes and their interactions with the environment, such as a solvent or a surface. acs.orgosti.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations are particularly useful for exploring the conformational space of the complex and for studying processes like ligand exchange. In the context of gold nanoparticles stabilized by pyridine derivatives, MD simulations can reveal how the ligands arrange themselves on the gold surface and how they interact with the surrounding solvent. acs.org Enhanced sampling techniques, such as metadynamics, can be combined with MD to accelerate the exploration of rare events and to calculate free energy surfaces for processes like ligand binding and unbinding. nih.gov

Quantum Chemical Topology Methods (e.g., IGM) for Intermolecular Interactions

Quantum Chemical Topology (QCT) methods provide a framework for analyzing the electron density to partition a molecular system into atomic basins and to characterize the interactions between them. nih.govresearchgate.netsciencesconf.org One such method is the Independent Gradient Model (IGM), which is used to identify and visualize intermolecular interactions. researchgate.net

Potential Energy Surface Calculations for Conformational and Reaction Pathway Analysis

The concept of the potential energy surface (PES) is central to understanding chemical reactivity and molecular structure. wikipedia.orgwayne.edu A PES represents the energy of a molecular system as a function of its geometry. wayne.edu For the gold-pyridine (1/1) complex, PES calculations are crucial for exploring its different possible conformations and for analyzing reaction pathways.

By mapping the PES, researchers can identify stable isomers (minima on the PES) and the transition states that connect them (saddle points on the PES). acs.org This information is fundamental for understanding the dynamics of the complex and for predicting the rates of chemical reactions. csbsju.edu Methods like the scaled hypersphere search (SHS) have been developed to systematically explore the PES and locate equilibrium and transition structures. acs.org These calculations provide a comprehensive picture of the energy landscape of the gold-pyridine system, revealing all accessible conformations and the pathways for interconversion between them.

Advanced Materials Science Applications of Gold Pyridine 1/1 Complexes

Supramolecular Architectures and Self-Assembly

The ability of gold-pyridine complexes to self-assemble into well-defined, higher-order structures is a cornerstone of their application in materials science. This propensity is driven by a combination of coordination bonds, aurophilic (Au···Au) interactions, and other non-covalent forces, enabling the construction of complex and functional supramolecular systems.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the linkage of metal centers, in this case, gold, with bridging organic ligands like pyridine (B92270) and its derivatives. wikipedia.orgroyalsocietypublishing.org These materials can form one-, two-, or three-dimensional networks. wikipedia.org When these coordination polymers possess porous structures, they are classified as Metal-Organic Frameworks (MOFs). wikipedia.orgroyalsocietypublishing.org The synthesis of gold-containing coordination polymers and MOFs often utilizes pyridine-based ligands to connect gold centers, creating robust and extensive frameworks. royalsocietypublishing.orgnih.gov For instance, the combination of gold(I) ions with polytopic pyridine-type ligands can lead to the formation of such extended networks. researchgate.net The properties of these materials, including their porosity and potential for applications like gas storage and catalysis, can be fine-tuned by modifying the pyridine-based linker. royalsocietypublishing.orgnih.gov

A notable example involves the use of a tetradentate macrocycle containing a pyridine unit, 2,5,8-trithia5-pyridinophane (L), in the formation of a linear coordination polymer. In the complex [{Au(C6F5)}2(μ-L)], two gold-pentafluorophenyl fragments coordinate to the sulfur atoms of the ligand, and these units then link through intermolecular aurophilic interactions to form a one-dimensional chain. rsc.org Another strategy involves using ligands with both pyridyl and carboxylate donors in conjunction with metal ions to create complex framework structures. royalsocietypublishing.org

FeatureDescriptionReferences
Dimensionality Structures can extend in one, two, or three dimensions. wikipedia.org
Building Blocks Gold cations and bridging pyridine-based ligands. royalsocietypublishing.orgnih.gov
Key Interactions Coordination bonds and aurophilic interactions. researchgate.netrsc.org
Potential Applications Gas storage, catalysis, selective adsorption. royalsocietypublishing.orgnih.gov

Discrete Metal Aggregates and Nanostructures (e.g., Nanoaggregates, Gold Clusters)

Beyond extended polymers, gold-pyridine complexes are pivotal in forming discrete metal aggregates and nanostructures. These entities are of significant interest due to their unique size- and shape-dependent properties. The self-assembly of discrete molecular gold clusters can lead to the formation of nanoaggregates with responsive properties. For example, decanuclear gold(I) sulfido complexes, synthesized using a pyridine-containing reaction mixture, can form nano-sized aggregates in solution. pnas.org These nanoaggregates exhibit interesting luminescent properties that can be altered by their environment. pnas.org

Furthermore, pyridine and its derivatives are used to functionalize gold nanoparticles, influencing their aggregation behavior. The interaction of pyridine moieties on the surface of separate gold nanoparticles can be induced by metal ions, leading to inter-particle cross-linking and aggregation. researchgate.net This controlled aggregation can result in changes in the material's optical properties, which is a key principle in the development of colorimetric sensors. researchgate.net The adsorption of pyridine onto gold nanoparticles and clusters is also a subject of fundamental study, with theoretical calculations helping to understand the binding interactions and their effect on the nanoparticles' properties. aip.org

Nanostructure TypeFormation PrincipleKey FeaturesReferences
Nanoaggregates Self-assembly of discrete polynuclear gold(I) clusters.Environment-responsive luminescence. pnas.org
Functionalized Nanoparticles Pyridine-induced aggregation of gold nanoparticles.Tunable optical properties for sensing. researchgate.net
Core/Shell Nanoparticles Pyridine as a probe molecule to study enhancement effects.Enhanced spectroscopic signals. aip.org

Host-Guest Chemistry and Metallotweezers

The principles of supramolecular chemistry are elegantly demonstrated in the host-guest interactions of gold-pyridine complexes, particularly in the design of "metallotweezers." These are tweezer-shaped molecules designed to bind specific guest molecules. A digold(I)-based metallotweezer has been constructed using a 2,6-bis(3-ethynyl-5-tert-butylphenyl)pyridine unit as a linker for two planar Au-pyrene-NHC arms. nih.govmdpi.com This metallotweezer can encapsulate polycyclic aromatic hydrocarbons (PAHs) and even planar metal complexes through π-stacking interactions. nih.govmdpi.comresearchgate.net

The design of these metallotweezers allows for the creation of a specific binding cavity, approximately 7 Å between the two arms, which is ideal for sandwiching flat aromatic guests. nih.gov The binding affinity can be influenced by factors such as hydrogen bonding interactions between the guest and the pyridine linker. researchgate.net Recent advancements have also led to the development of metallotweezers composed of platinum(II) terpyridine and gold(III) diphenylpyridine pincers on a diphenylpyridine scaffold, which can self-associate to form quadruple stacking structures with enhanced phosphorescence. figshare.com

Metallotweezer DesignGuest MoleculesBinding MechanismKey OutcomesReferences
Digold(I) with pyridine linker and pyrene (B120774) armsPolycyclic aromatic hydrocarbons, planar metal complexesπ-stacking interactionsEncapsulation of guests, high binding constants nih.govmdpi.comresearchgate.net
Platinum(II) terpyridine and Gold(III) diphenylpyridine pincersSelf-associationQuadruple stackingEnhanced and circularly polarized phosphorescence figshare.com

Photonic and Optoelectronic Materials Research

Gold-pyridine complexes exhibit a range of interesting photophysical properties, making them highly attractive for applications in photonics and optoelectronics. Their luminescence can often be tuned by modifying the structure of the pyridine ligand or through supramolecular interactions.

Luminescent Materials Development and Tunability

Pyridine-based ligands are highly versatile in photochemistry, capable of acting as emitters or influencing the electronic properties of the metal center. researchgate.netcsic.esresearchgate.net When combined with gold, which has a strong tendency to form emissive metal aggregates, the resulting complexes are promising luminescent materials. researchgate.netcsic.esresearchgate.net The emission properties of these complexes can be tuned by altering the substituents on the pyridine ring. For instance, in complexes of the type [Au(C6Cl5)(4-X-pyridine)], the emission color can be shifted from blue to yellow-greenish by changing the electron-accepting ability of the substituent 'X' on the pyridine ligand. researchgate.net This tunability arises from charge transfer transitions between the electron-rich perchlorophenyl group and the pyridine ligand. researchgate.net

Ionic gold(I) complexes with the general formula [Au(Py)2][PF6], where Py represents 4-substituted pyridines, are also known to be luminous in the solid state. researchgate.net Furthermore, the luminescence of gold(III) complexes with pincer-type 2,6-diphenylpyridine (B1197909) ligands can be influenced by both the pincer ligand and an ancillary arylacetylide ligand. researchgate.netacs.org These complexes are often triplet emitters at room temperature. researchgate.netacs.org The introduction of alkoxy chains can induce liquid crystallinity and affect the photophysical properties. whiterose.ac.ukresearchgate.net

Complex TypeLigand SystemLuminescence CharacteristicsTunability Factors
[Au(C6Cl5)(4-X-pyridine)]Monodentate substituted pyridinesEmission tunable from blue to yellow-greenElectronic nature of pyridine substituent
[Au(Py)2][PF6]4-substituted pyridinesSolid-state luminescenceCationic aggregation in solution
Gold(III) pincer complexes2,6-diphenylpyridine and arylacetylideRoom temperature triplet emissionFunctionalization of both pincer and acetylide ligands

Liquid Crystalline Gold-Pyridine Complexes

The incorporation of long alkyl or alkoxy chains into gold-pyridine complexes can induce liquid crystalline behavior. whiterose.ac.ukresearchgate.net These materials, known as metallomesogens, combine the properties of liquid crystals with the unique characteristics of metal complexes. Gold(I) complexes, with their tendency for linear coordination and metal-metal interactions, are particularly well-suited for forming rod-like liquid crystals. researchgate.net For example, trinuclear gold(I) pyrazolate complexes with long-chain alkyl substituents can exhibit hexagonal columnar mesophases at room temperature. researchgate.net

More complex systems, such as gold(III) complexes with C^N^C-coordinating 2,6-diphenylpyridine pincer ligands, can also be designed to be liquid crystalline. researchgate.netacs.org By functionalizing both the pincer ligand and a phenylacetylide co-ligand with alkoxy or semiperfluorinated chains, columnar mesophases can be induced. researchgate.netacs.orgrsc.org The nature and arrangement of these chains significantly influence the type of mesophase formed and the temperature range over which it is stable. whiterose.ac.ukacs.org For instance, complexes with a "disc-like" molecular shape tend to form columnar phases, while "rod-like" molecules may form smectic A phases. whiterose.ac.uk These emissive liquid crystalline materials are of interest for applications such as polarized emitters in organic light-emitting diodes (OLEDs). whiterose.ac.ukrsc.org

Gold Complex TypeLigand Design for MesomorphismObserved Mesophase(s)Potential Application
Trinuclear Gold(I) PyrazolateLong-chain alkyl-substituted pyrazolesHexagonal columnar-
Gold(I) IsocyanideLong-chain alkoxyphenyl isocyanidesSmectic A, Columnar hexagonal-
Gold(III) Pincer ComplexesAlkoxy/perfluoroalkyl chains on diphenylpyridine and phenylacetylide ligandsColumnar hexagonal, Columnar rectangular, Smectic APolarized emitters in OLEDs

Surface Modification and Thin Film Deposition Concepts

The functionalization of surfaces with gold-pyridine complexes and the use of these compounds as precursors for thin film deposition are significant areas of research in advanced materials science. These approaches leverage the unique coordination chemistry of gold and the versatile nature of the pyridine ligand to create highly ordered surfaces and deposit high-purity gold films.

Surface Modification via Self-Assembled Monolayers (SAMs)

A predominant method for modifying surfaces with pyridine moieties involves the use of self-assembled monolayers (SAMs) on gold substrates. This technique typically utilizes organothiols with a terminal pyridine group. The thiol's strong affinity for gold ensures the formation of a stable, ordered monolayer, while the exposed pyridine groups provide a functional surface with specific chemical and physical properties.

Research Findings on Pyridine-Terminated SAMs

Detailed studies have been conducted on the structural characteristics of SAMs formed from various pyridine-terminated organothiols on Au(111) substrates. Advanced surface science techniques such as ultra-high vacuum infrared reflection-absorption spectroscopy (UHV-IRRAS), X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have provided deep insights into the formation and structure of these monolayers.

Research on a homologous series of pyridine-terminated organothiols, consisting of a pyridine unit, one or two phenyl units, and a methylene (B1212753) spacer of varying length, revealed the formation of highly ordered and densely packed SAMs upon immersion of Au(111) substrates in ethanolic solutions of these compounds. Current time information in Bangalore, IN.gelest.com The structure of the resulting SAM was found to be dependent on the number of methylene units in the spacer. For instance, molecules with an even number of methylene spacers form a larger unit cell, whereas those with an odd number adopt a smaller unit cell. gelest.com The tilt angle of the molecules in these SAMs with respect to the surface normal is approximately 15°. Current time information in Bangalore, IN.gelest.com

STM imaging of these surfaces shows characteristic features of thiolate SAMs on gold, including large terraces separated by monatomic steps and the presence of "etch-pits," which are depressions with a depth corresponding to a single gold layer. researchgate.net Interestingly, these pyridine-terminated surfaces exhibit a notable resistance to protonation, a property not readily predicted from the solution chemistry of pyridine. Current time information in Bangalore, IN.researchgate.net

The choice of solvent and immersion time can significantly impact the integrity of the SAM. Studies on 4-mercaptopyridine (B10438) have shown that while SAMs can be formed from aqueous solutions with short immersion times, longer immersion or the use of ethanolic solutions can lead to the degradation of the monolayer and the formation of adsorbed sulfur on a pitted gold surface. researchgate.net

Interactive Table 1: Structural Characteristics of Pyridine-Terminated SAMs on Au(111)

Compound Class Molecular Structure Features SAM Characteristics Key Findings
Pyridine-terminated organothiols Pyridine unit, phenyl units, methylene spacers (1-3), thiol group Highly ordered and densely packed monolayers. gelest.com Unit cell size depends on the parity of methylene spacers. gelest.com
Pyridine-terminated organothiols - Molecular tilt angle of ~15°. Current time information in Bangalore, IN. Surfaces show strong resistance to protonation. Current time information in Bangalore, IN.researchgate.net
4-Mercaptopyridine Single pyridine ring with a thiol group Island-covered surface at short immersion times in aqueous NaOH. researchgate.net SAM degradation and sulfur adsorption observed with longer immersion or in ethanol. researchgate.net

Thin Film Deposition Using Gold-Pyridine Precursors

The use of gold-pyridine complexes as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques is an emerging area aimed at producing high-purity gold thin films. The design of suitable organometallic precursors is critical for the success of these processes, requiring compounds with sufficient volatility, thermal stability, and clean decomposition pathways.

Precursor Synthesis and Deposition Studies

While a wide range of organometallic gold compounds are investigated for CVD and ALD, those containing pyridine ligands are of particular interest due to the stable yet potentially labile nature of the gold-nitrogen bond.

Research has shown the synthesis of various gold(III) complexes with pyridine-based ligands. For example, the complex trichloro(pyridine)gold(III) (pyAuCl3) has been used as a starting material in the synthesis of other gold precursors, such as dimethyl gold acetylacetonate (B107027), which was subsequently employed in plasma-assisted CVD (PA-CVD) to deposit pure, specular, and continuous gold films. gelest.com The synthesis of adducts like [Au(pyeb)Cl3], where 'pyeb' is 2-(1-ethylbenzyl)pyridine, further demonstrates the formation of stable gold(III) complexes with substituted pyridine ligands. mdpi.com These complexes are typically synthesized by reacting a gold salt like Na[AuCl4] with the corresponding pyridine derivative. mdpi.com

The concept of using hydropyridine as a ligand in CVD precursors has also been proposed. harvard.edu The proposed advantage is the low-temperature detachment of the hydropyridine ligand, which leaves behind hydrogen and releases the very stable pyridine vapor as a byproduct, potentially leading to cleaner film deposition. harvard.edu

Although direct, extensive studies on the use of a simple "Gold--pyridine (1/1)" complex for large-scale thin film deposition are not widely reported, the synthesis of such adducts and their role as intermediates or foundational models for more complex precursors is a key aspect of the materials science of gold. The thermal decomposition of related volatile gold complexes is a critical area of study to enable their use in MOCVD for fabricating thin metallic films and nanoparticles. researchgate.net

Interactive Table 2: Gold-Pyridine and Related Complexes in Deposition Concepts

Precursor/Complex Deposition Technique Context Key Features Research Application/Finding
Trichloro(pyridine)gold(III) Precursor Synthesis for PA-CVD A stable gold(III)-pyridine adduct. Used as a starting material for synthesizing dimethyl gold acetylacetonate for Au film deposition. gelest.com
[Au(pyeb)Cl3] Precursor Synthesis A stable adduct with a substituted pyridine ligand. Synthesized and characterized as a potential organometallic precursor. mdpi.com
Hydropyridine Ligands Conceptual CVD Precursor Design Designed for low-temperature ligand detachment. Proposed to yield stable pyridine byproduct and potentially purer films. harvard.edu
Pyridine Catalyst in ALD Acts as a Lewis base catalyst. Used to catalyze the surface reactions in the ALD of SiO2. wikipedia.org

Interactions of Gold Pyridine 1/1 Complexes with Biological Systems Mechanistic Focus

DNA and RNA Interaction Mechanisms

The interaction of gold-pyridine complexes with DNA and RNA is a critical aspect of their biological activity. These interactions can disrupt the normal function and structure of nucleic acids through various binding modes and damage mechanisms.

Binding Modes (e.g., Intercalation)

Gold complexes containing pyridine-based ligands can bind to DNA through several non-covalent modes, with intercalation being a prominently studied mechanism. nih.govmdpi.com Intercalation involves the insertion of a planar molecule, or a planar part of a molecule, between the base pairs of the DNA double helix. mdpi.com This mode of binding is often observed with complexes that possess flat, aromatic ligands.

Table 1: DNA Binding Characteristics of Representative Gold-Pyridine Type Complexes

Complex Type Proposed Binding Mode(s) Binding Constant (K_b) Experimental Evidence
Au(III) with Imidazo[1,2-a]pyridine (B132010) derivatives Intercalation, Minor Groove Binding Not specified UV-Vis Absorption, Viscosity Measurements, Molecular Docking nih.gov
Au(I) with 4'-PPh2terpy Ligands Intercalation 10^4 - 10^7 M⁻¹ DNA-binding constant (Kb) calculation rsc.org
Au(III) Pincer-type Complexes with bis-pyrazolylpyridine Intercalation 1.6–5.7 × 10³ M⁻¹ UV-Vis Spectroscopy, Fluorescence Spectroscopy, Viscosity Measurements, Molecular Docking rsc.org

Direct DNA/RNA Damage Mechanisms

Beyond simply binding, gold-pyridine complexes can induce direct damage to the structure of DNA and RNA. A primary mechanism for this damage is the generation of reactive oxygen species (ROS). rsc.orgacs.orgacs.org ROS are highly reactive chemical species that can cause oxidative stress, leading to damage of cellular components, including nucleic acids. rsc.orgacs.org For instance, a gold pincer-type complex was found to affect the level of ROS in human melanoma cells. rsc.org The resulting oxidative damage can include base modifications and strand breaks.

Another indicator of direct DNA damage is the observation of DNA "smearing" during gel electrophoresis. nih.gov When DNA extracted from cells treated with Au(III)-imidazo[1,2-a]pyridine complexes was analyzed, smearing was observed, which points to the degradation and fragmentation of the genomic DNA, highlighting a potent genotoxic effect. nih.gov While the general mechanisms of RNA damage by external agents are known, specific studies detailing the direct damage to RNA by gold-pyridine complexes are less common than those focusing on DNA. mdpi.com However, it is plausible that the same ROS-generating capabilities that damage DNA would also affect RNA molecules.

Protein Interaction Studies

Proteins are major targets for gold complexes, often more so than DNA. rsc.org The interaction with proteins can lead to conformational changes, metallation, and, crucially, the inhibition of enzyme function. The high affinity of gold for sulfur-containing amino acid residues like cysteine and selenocysteine (B57510) is a key driver of these interactions. acs.orgrsc.org

Binding Affinity and Metallation of Model Proteins (e.g., Cytochrome c, Bovine Serum Albumin)

The interaction of gold-pyridine complexes with model proteins such as cytochrome c and bovine serum albumin (BSA) has been a subject of detailed investigation. BSA is the main transport protein in blood plasma and its binding characteristics can influence the distribution and bioavailability of a compound. researchgate.net Studies on various gold(III) complexes with nitrogen-donor ligands, including pyridine (B92270) derivatives, confirm that they can bind to BSA with high affinity. frontiersin.org Fluorescence spectroscopy is a common technique used to study these interactions, where the quenching of BSA's intrinsic fluorescence upon addition of the complex indicates binding. nih.govmdpi.comjst.go.jp The binding constants (K) for such interactions are often in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong association. frontiersin.org

Cytochrome c, a small heme protein involved in the electron transport chain, is another important model. Research has shown that gold(III) derivatives of 2-substituted pyridines react readily with cytochrome c, resulting in extensive protein metallation. capes.gov.br Studies on the binding of pyridine and its methyl derivatives to ferricytochrome c have demonstrated the formation of stable complexes. rsc.org The binding of these ligands can displace native residues, such as methionine-80, from the iron center of the heme group. rsc.org This interaction with a critical mitochondrial protein underscores a potential mechanism for disrupting cellular respiration. capes.gov.br

Table 2: Interaction of Gold-Pyridine Type Complexes with Model Proteins

Protein Complex Type Binding/Interaction Details Method
Bovine Serum Albumin (BSA) Gold(III) complexes with N-donor ligands High binding affinity (K ≈ 10⁴ - 10⁵ M⁻¹). frontiersin.org Fluorescence Spectroscopy frontiersin.orgnih.gov
Bovine Serum Albumin (BSA) Dithiocarbamate (B8719985) Au(III) complex Reduction of Au(III) to Au(I) and binding to Cys34 residue. rsc.org X-ray Crystallography rsc.org
Cytochrome c Gold(III) derivatives of 2-substituted pyridines Eager reaction leading to extensive protein metallation. capes.gov.br Electrospray Ionization Mass Spectrometry (ESI-MS) capes.gov.br
Cytochrome c Pyridine and methyl derivatives Formation of stable complexes, displacement of Met-80. rsc.org ¹H NMR Spectroscopy, 2D-EXSY rsc.org

Enzyme Inhibition Mechanisms (e.g., Thioredoxin Reductase, Proteasome)

Enzyme inhibition is a principal mechanism of action for many biologically active gold complexes.

Thioredoxin Reductase (TrxR): The thioredoxin system is vital for maintaining cellular redox balance, and its enzyme, thioredoxin reductase (TrxR), is a prime target for gold compounds. researchgate.net Both gold(I) and gold(III) complexes, including those with pyridine-containing ligands, are highly efficient inhibitors of TrxR. nih.govresearchgate.net The enzyme is particularly susceptible because its active site contains a rare selenocysteine (Sec) residue, to which gold binds with very high affinity, even more so than to cysteine. acs.orgresearchgate.net The inhibition of TrxR disrupts the cell's ability to counteract oxidative stress, leading to an accumulation of ROS, mitochondrial dysfunction, and ultimately, apoptosis. rsc.orgresearchgate.net For example, gold(I) complexes with 2-anilinopyridine (B1266264) derivatives and gold(I) terpyridine derivatives have demonstrated significant inhibition of TrxR. rsc.orgacs.org

Proteasome: The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, and its inhibition is a validated anticancer strategy. Several gold complexes have been identified as potent proteasome inhibitors. nih.govrsc.org For example, a gold(I) complex containing pyrithione, a pyridine derivative, was found to selectively inhibit deubiquitinases (DUBs) associated with the 19S proteasome without affecting the 20S catalytic core. nih.gov This leads to a buildup of ubiquitinated proteins and induces apoptosis. nih.gov Gold(III) dithiocarbamate complexes have also been shown to target the proteasome both in vitro and in vivo. rsc.org

Table 3: Enzyme Inhibition by Representative Gold-Pyridine Type Complexes

Target Enzyme Complex Type Potency (IC₅₀) Mechanism of Inhibition
Mitochondrial TrxR [Au(2-(1,1-dimethylbenzyl)-pyridine)(CH₃COO)₂] 0.28 µM Direct binding to the active site nih.govresearchgate.net
Thioredoxin Reductase (TrxR) Gold(I) complexes with 2-anilinopyridine Significant inhibition observed Interaction with thiol/selenol groups acs.org
Proteasome (19S DUBs) Au(PPh₃)PT (pyrithione complex) Not specified Selective inhibition of UCHL5 and USP14 DUBs nih.gov
Proteasome Gold(III) dithiocarbamates Not specified Inhibition of proteasome function, leading to apoptosis rsc.org

Cellular Interaction Mechanisms (Excluding Clinical Outcomes)

The entry of gold-pyridine complexes into a cell initiates a series of interactions that determine their ultimate biological effect. The cationic nature of some gold complexes may enhance their cellular uptake. acs.org Once inside, the molecular-level interactions with DNA, RNA, and proteins translate into broader cellular consequences.

A central cellular mechanism is the induction of oxidative stress. acs.org As detailed, the inhibition of key antioxidant enzymes like TrxR by gold-pyridine complexes leads to a significant increase in intracellular ROS levels. rsc.orgacs.orgmdpi.com This redox imbalance can damage a wide array of biomolecules, disrupt signaling pathways, and compromise organelle function, particularly the mitochondria. rsc.org

Mitochondrial dysfunction is a frequent outcome of treatment with these complexes. acs.org The inhibition of mitochondrial TrxR can lead to a loss of mitochondrial membrane potential and trigger the mitochondrial permeability transition (MPT), a key event in the apoptotic cascade. capes.gov.brresearchgate.netacs.org This is often followed by the release of cytochrome c from the mitochondria into the cytoplasm, which activates caspases and executes programmed cell death (apoptosis). rsc.orgcapes.gov.bracs.org

Furthermore, these complexes can interfere with the cell cycle. rsc.org For example, some gold pincer-type complexes have been shown to induce perturbations in the cell cycle, causing arrest at specific phases, which can be a prelude to apoptosis. rsc.org The accumulation of DNA damage, another direct effect, can also trigger cell cycle checkpoints and apoptotic pathways. mdpi.com Therefore, the cellular impact of gold-pyridine complexes is a multi-pronged assault, stemming from the inhibition of crucial enzymes and direct damage to macromolecules, culminating in the activation of programmed cell death pathways.

Cellular Uptake and Localization Pathways

Studies have shown that the cellular uptake of gold(I)-alkynyl chromone (B188151) complexes into MCF-7 breast cancer cells generally increases with longer incubation times. However, one particularly active compound demonstrated an inverse relationship, suggesting that high cellular gold content does not always correlate with higher cytotoxicity. nih.gov The uptake of gold(III) tetrapyridyl complexes by A549 lung cancer cells was found to not be the primary determinant of cytotoxicity, which appeared to be more influenced by the properties and localization of the tetrapyridyl ligands themselves. chinesechemsoc.org This suggests that the ligands play a crucial role in the biological activity beyond simply facilitating gold uptake.

The process of cellular entry can occur through various mechanisms. Some gold complexes, particularly lipophilic cationic ones, may passively diffuse across the plasma membrane. rsc.orgresearchgate.net This process is driven by the electrochemical potential gradient across the cell membrane. researchgate.net Other gold-pyridine complexes may utilize energy-dependent pathways such as endocytosis. rsc.org For instance, the uptake of certain rhenium carbonyl complexes, which share some structural similarities with potential gold-pyridine analogues, was significantly reduced at lower temperatures, indicating an active transport mechanism. rsc.org

Once inside the cell, gold-pyridine complexes can localize in various subcellular compartments. Transmission electron microscopy (TEM) has shown that gold nanoparticles functionalized with pyridine-containing ligands can be found in the cytoplasm, at the cell periphery, and near the perinuclear region of T47D breast cancer cells. researchgate.net The specific localization is crucial as it can determine the molecular targets of the complex. researchgate.net For example, accumulation in the nucleus could lead to interactions with DNA, while localization in the mitochondria might disrupt cellular respiration. rsc.orgresearchgate.netnih.gov Some gold(I) phosphine (B1218219) complexes have been specifically designed to accumulate in mitochondria, triggering apoptosis. csic.es

The table below summarizes findings on the cellular uptake and localization of different gold-pyridine and related complexes.

Complex TypeCell LineKey Findings on Uptake and LocalizationReference
Gold(I)-alkynyl chromonesMCF-7Positive correlation between uptake and incubation time for most complexes. nih.gov
Gold(III) tetrapyridyl complexesA549Cytotoxicity is more dependent on ligand nature than on gold uptake efficiency. chinesechemsoc.org
Gold nanoparticles with pyridine-containing ligandsT47DLocalization in the cytoplasm, cell periphery, and near the perinuclear region. researchgate.net
Gold(I) phosphine complexesvarious cancer cellsDesigned for mitochondrial accumulation. csic.es
Rhenium carbonyl complexesHeLaEnergy-dependent uptake, suggesting endocytosis. rsc.org

Structure-Activity Relationship Studies in Biological Contexts

The biological activity of gold-pyridine complexes is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the ligand scaffold and the gold coordination sphere influence the therapeutic efficacy and selectivity of these compounds.

A key aspect of SAR is the nature of the pyridine ligand itself. The introduction of different substituents on the pyridine ring can modulate the electronic and steric properties of the complex, thereby affecting its stability, reactivity, and biological interactions. mdpi.commdpi.com For example, in a series of gold(III) complexes with a pyridine-benzimidazole scaffold, the nature of the substituent on the benzimidazole (B57391) ring influenced their inhibitory potency against aquaglyceroporin AQP3. mdpi.com

The oxidation state of the gold center, either +1 or +3, also plays a pivotal role. Gold(I) and gold(III) complexes exhibit different geometries, labilities, and redox potentials, which in turn dictate their biological targets. acs.orgfrontiersin.org Gold(I) complexes are typically linear and have a high affinity for soft donor atoms like sulfur, making them potent inhibitors of enzymes such as thioredoxin reductase (TrxR). nih.govcsic.esunizar.es In contrast, gold(III) complexes are generally square planar and can act as prodrugs, undergoing reduction to Au(I) intracellularly, which is often considered the active species. chinesechemsoc.orgresearchgate.net

Furthermore, the coordination geometry and stability of the complex are crucial. Cyclometalation, where a ligand binds to the gold center through both a nitrogen and a carbon atom, can enhance the stability of gold(III) complexes. mdpi.comnih.gov This increased stability can prevent premature decomposition of the complex before it reaches its target. chinesechemsoc.orgacs.org For instance, a comparison between a cyclometalated and a non-cyclometalated tetrapyridyl gold(III) complex revealed significant differences in their redox stability and mode of action. acs.org

The table below provides a summary of key structure-activity relationships for gold-pyridine complexes.

Structural FeatureInfluence on Biological ActivityExampleReference
Pyridine Ligand Substitution Modulates electronic and steric properties, affecting target binding.Substituents on pyridine-benzimidazole ligands alter AQP3 inhibition. mdpi.com
Gold Oxidation State Determines geometry, reactivity, and preferred biological targets.Au(I) complexes target TrxR; Au(III) can act as prodrugs. nih.govchinesechemsoc.orgcsic.esunizar.es
Overall Charge Affects cellular uptake and localization.Cationic complexes may have distinct uptake pathways. rsc.org
Lipophilicity Influences membrane permeability and cellular accumulation.Optimal lipophilicity enhances cytotoxicity of Au(I) complexes. csic.es
Cyclometalation Increases complex stability.Cyclometalated Au(III) complexes show enhanced redox stability. chinesechemsoc.orgmdpi.comnih.govacs.org

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antibiofilm Effects)

Gold-pyridine complexes have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains. mdpi.comfrontiersin.orgnih.gov Their mechanisms of action are often multifaceted, which can be an advantage in overcoming the development of microbial resistance. nih.govmdpi.com

A primary mechanism of action for many gold complexes is the inhibition of essential cellular enzymes. researchgate.net Due to the high affinity of gold for sulfur and selenium, thiol- and selenol-containing proteins are major targets. chinesechemsoc.orgnih.gov Thioredoxin reductase (TrxR), a key enzyme in maintaining the cellular redox balance, is a well-established target for both gold(I) and gold(III) complexes. nih.govcsic.esnih.gov Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, ultimately leading to cell death. nih.gov

Gold-pyridine complexes can also exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. nih.govnih.gov This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell lysis. nih.gov Furthermore, some gold complexes have been shown to interfere with bacterial cytokinesis, the process of cell division, leading to an increase in cell length and inhibition of proliferation. frontiersin.org

In addition to direct killing of microbial cells, gold-pyridine complexes can also inhibit the formation of biofilms. mdpi.comnih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. By preventing biofilm formation, these complexes can render bacteria more susceptible to conventional antibiotics. For instance, a cyclometalated gold(III) complex containing a deprotonated 2-benzylpyridine (B1664053) ligand was found to inhibit the biofilm formation of Staphylococcus aureus. nih.gov

The antifungal activity of gold-pyridine complexes has also been reported. mdpi.comfrontiersin.org Similar to their antibacterial action, the mechanisms are thought to involve the disruption of cellular processes and integrity. For example, some gold(I)-triphenylphosphine complexes have shown excellent activity against Candida albicans and Aspergillus niger. frontiersin.org

The table below summarizes the antimicrobial mechanisms of gold-pyridine complexes.

Mechanism of ActionDescriptionTarget OrganismsReference
Enzyme Inhibition Inhibition of thiol/selenol-containing enzymes, particularly thioredoxin reductase (TrxR), leading to oxidative stress.Bacteria, Fungi nih.govchinesechemsoc.orgcsic.esnih.govnih.gov
Membrane Disruption Increased permeability and damage to the bacterial cell membrane.Bacteria nih.govnih.gov
Inhibition of Cytokinesis Blocking of bacterial cell division, leading to elongated cells.Bacillus subtilis frontiersin.org
Antibiofilm Activity Inhibition of the formation of protective bacterial biofilms.Staphylococcus aureus mdpi.comnih.gov
General Antifungal Action Disruption of fungal cellular processes and integrity.Candida albicans, Aspergillus niger mdpi.comfrontiersin.org

Future Research Directions and Emerging Paradigms for Gold Pyridine 1/1 Complexes

Design of Novel Pyridine-Based Ligand Architectures for Enhanced Properties

The design and synthesis of new pyridine-based ligands are central to advancing the capabilities of gold-pyridine complexes. d-nb.infomdpi.com Future research will focus on creating sophisticated ligand architectures to precisely control the electronic and steric environment of the gold center.

Key areas of development include:

Polydentate and Pincer Ligands: Moving beyond simple monodentate pyridines, the development of bidentate, tridentate, and pincer-type ligands offers enhanced stability and stereochemical control. d-nb.infodoi.org For instance, N,N,O- and N,N,C-coordinating ligands can create well-defined geometries around the gold atom, influencing catalytic activity and selectivity. mdpi.comresearchgate.net The synthesis of chiral polydentate ligands derived from precursors like (–)‐menthone and (+)‐camphor is a promising route to enantioselective catalysts. researchgate.net

Electron-Donating and Withdrawing Substituents: The electronic properties of the pyridine (B92270) ligand significantly impact the reactivity of the gold complex. acs.org Introducing electron-donating groups (e.g., -NH2, -OCH3) can increase the electron density on the gold center, enhancing its catalytic activity in certain reactions. researchgate.net Conversely, electron-withdrawing groups can modulate the redox potential and stability of the complex.

Bulky and Sterically Hindered Ligands: Incorporating bulky substituents on the pyridine ring can create a specific steric environment around the gold center. rsc.org This can be exploited to control substrate access and improve selectivity in catalytic transformations. For example, ligands like 2,6-bis(1-isopropylimidazole-2-thione)pyridine have demonstrated high catalytic efficiency due to their steric bulk. rsc.orgpsu.edu

Table 1: Effect of Pyridine Substituents on Au-N Bond Length and Catalytic Activity. acs.org
SubstituentAu-N Distance (Å)Impact on Catalytic Activity
-H2.056 (Au(I))Baseline
-CF₃2.037 (Au(III))Correlates with higher activity
-OCH₃2.064 (Au(I))Weaker coordination, potentially higher activity

Integration of Gold-Pyridine Complexes into Hybrid Material Systems

The unique photophysical and electronic properties of gold-pyridine complexes make them excellent candidates for integration into advanced hybrid materials. researchgate.netmdpi.com Future research will focus on creating novel materials with tailored functionalities for applications in electronics, sensing, and catalysis.

Emerging areas of focus are:

Luminescent Materials and Sensors: Gold-pyridine complexes, particularly those with electron-rich pyridine ligands, can exhibit strong luminescence. researchgate.netresearchgate.netcsic.es These properties are being explored for the development of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net The coordination of gold(I) to polymers like poly(4-vinylpyridine) (P4VP) has been shown to produce luminescent materials. mdpi.com

Nanoparticle Functionalization: Pyridine derivatives are effective agents for stabilizing gold nanoparticles. acs.org By functionalizing the surface of gold nanoparticles with specifically designed pyridine ligands, researchers can create hybrid materials with enhanced catalytic activity and selectivity. mdpi.com These functionalized nanoparticles have potential applications in catalysis and nanomedicine.

Conductive Polymers and Metallopolymers: The incorporation of gold-pyridine units into polymer backbones can lead to the formation of metallopolymers with interesting electronic and thermal properties. mdpi.com For example, coordinating P4VP with gold(I) precursors has resulted in materials with enhanced thermal and photonic stability. mdpi.com These materials could find use in conductive coatings and electronic devices.

Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient gold-pyridine catalysts. nih.gov The development and application of advanced in situ spectroscopic techniques will allow for real-time monitoring of catalytic reactions, providing invaluable insights into the nature of reactive intermediates. rsc.org

Key techniques and their future applications include:

In Situ NMR Spectroscopy: Techniques like 1H, 13C, and 15N NMR spectroscopy are powerful tools for studying the coordination environment of gold complexes in solution. d-nb.infonih.govrsc.org Variable-temperature NMR can be used to study ligand dynamics and exchange processes. Future work will likely involve the use of more sophisticated NMR experiments, such as 2D correlation techniques, to characterize transient species. mdpi.com

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique for studying molecules adsorbed on metal surfaces. acs.org It can be used to monitor the orientation and bonding of pyridine ligands on gold electrodes and nanoparticles in real-time during electrochemical or catalytic reactions. acs.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for detecting and characterizing charged intermediates in catalytic cycles. rsc.org By coupling ESI-MS with other techniques like ion mobility spectrometry, researchers can gain detailed structural information about transient gold-pyridine species. rsc.org

Development of Predictive Computational Models for Complex Gold-Pyridine Systems

Computational modeling plays an increasingly important role in understanding and predicting the behavior of gold-pyridine complexes. researchgate.net The development of more accurate and efficient computational methods will accelerate the discovery and design of new catalysts and materials.

Future directions in computational modeling include:

Density Functional Theory (DFT) Calculations: DFT is a widely used method for studying the electronic structure, bonding, and reactivity of gold-pyridine complexes. researchgate.netacs.org Future efforts will focus on using DFT to predict reaction pathways, activation barriers, and spectroscopic properties with higher accuracy. acs.org The use of polarizable continuum models (PCM) can help to simulate solvent effects more realistically.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large and complex systems, such as gold-pyridine complexes integrated into proteins or polymers, QM/MM methods provide a computationally efficient way to model their behavior. researchgate.net The quantum mechanical region can be used to describe the reactive center, while the molecular mechanics force field describes the surrounding environment.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties and reactivity of new gold-pyridine complexes. This data-driven approach has the potential to significantly accelerate the discovery of new catalysts and materials.

Table 2: Computationally Predicted Properties of Gold-Pyridine Complexes. acs.org
PropertyComputational MethodSignificance
Binding EnergyCCSD(T)Predicts ligand coordination strength
Reaction Energy ProfileDFTIdentifies transition states and intermediates
NMR Chemical ShiftsDFTAids in structural characterization
Vibrational FrequenciesDFTComplements experimental IR and Raman data

Exploration of New Catalytic Transformations and Biological Targets

The catalytic and biological activities of gold-pyridine complexes are areas of intense research. rsc.orgrsc.org Future work will focus on expanding the scope of their applications in both organic synthesis and medicine.

Promising areas for exploration include:

Novel Catalytic Reactions: Gold-pyridine complexes have shown promise as catalysts for a variety of organic transformations, including reductions, cross-coupling reactions, and cyclopropanations. d-nb.inforsc.org Future research will aim to discover new catalytic reactions that can be efficiently promoted by these complexes, with a focus on developing stereoselective and atom-economical processes. researchgate.net Cyclometallated gold(III) aryl-pyridine complexes have already demonstrated high efficiency in the three-component synthesis of substituted oxazoles. rsc.orgresearchgate.net

Targeted Anticancer Agents: Gold(III) complexes, in particular, have emerged as potential anticancer agents. frontiersin.orgresearchgate.net Their mechanism of action often involves the inhibition of key enzymes like thioredoxin reductase or interaction with DNA. researchgate.netunizar.es Future research will focus on designing gold-pyridine complexes that can selectively target cancer cells while minimizing toxicity to healthy tissues. mdpi.com The use of pincer ligands can enhance the stability of these complexes under physiological conditions. doi.org

Antimicrobial and Antiparasitic Agents: There is a growing interest in the antimicrobial and antiparasitic properties of gold complexes. mdpi.combohrium.com The ability of gold ions to interact with thiol groups in proteins makes them attractive candidates for developing new drugs against resistant bacteria and parasites. bohrium.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing the gold-pyridine (1/1) complex?

  • Methodology : Synthesis typically involves reacting Au(I) or Au(III) precursors (e.g., AuCl) with pyridine in controlled stoichiometric ratios under inert conditions. Characterization requires a combination of spectroscopic techniques:

  • X-ray crystallography for structural confirmation (e.g., bond lengths, coordination geometry) .
  • FT-IR/Raman spectroscopy to verify pyridine coordination via shifts in ring vibration modes (e.g., ~1,000–1,600 cm⁻¹ for C=C/C=N stretches) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and ligand dissociation thresholds .
    • Key Consideration : Ensure reproducibility by documenting solvent purity, reaction temperature, and inert gas flow rates .

Q. How does pyridine influence the electronic properties of gold in catalytic applications?

  • Methodology : Use cyclic voltammetry (CV) to study redox behavior of the Au-pyridine complex on Au(111) electrodes. Pyridine adsorption alters surface charge distribution, which can be quantified via double-layer capacitance measurements .
  • Data Interpretation : Compare catalytic activity (e.g., turnover frequency) of Au-pyridine with other ligands (e.g., phosphines) to isolate electronic effects. For example, pyridine enhances π-acidity in Au catalysts, improving oxime cyclization yields by 12% in certain reactions .

Advanced Research Questions

Q. How can contradictions in adsorption data for pyridine on Au surfaces be resolved?

  • Case Study : Pyridine adsorption on Au(111) shows inconsistent coverage values in electrochemical studies (e.g., 0.010–4.64 mmol dm⁻³ concentration range) .
  • Resolution Strategy :

  • Control Variables : Standardize electrolyte composition (e.g., KF vs. KCl impacts ion pairing) and surface pretreatment protocols (e.g., flame-annealing vs. electrochemical polishing) .
  • Cross-Validation : Combine in-situ STM imaging with electrochemical impedance spectroscopy (EIS) to correlate molecular adsorption with charge-transfer resistance .
    • Advanced Tip : Use density functional theory (DFT) to model pyridine-Au binding energies and compare with experimental adsorption isotherms .

Q. What methodologies optimize the Au-pyridine cocatalyst system for reactions with sterically hindered substrates?

  • Experimental Design :

  • Substrate Screening : Test bulky alkynes (e.g., tert-butyl derivatives) with varying pyridine/Au molar ratios to identify steric thresholds. For example, 1:1 Au-pyridine achieves 28% yield in cyclization reactions with bulky groups, vs. 16% without pyridine .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under different pyridine concentrations .
    • Contradiction Analysis : If reaction yields plateau despite excess pyridine, investigate competitive adsorption between pyridine and substrates using quartz crystal microbalance (QCM) .

Q. How do discrepancies between theoretical and experimental spectral data for Au-pyridine complexes arise?

  • Root Causes :

  • Solvent Effects : DFT calculations often neglect solvent interactions, leading to mismatches in predicted vs. observed FT-IR peaks .
  • Ligand Dynamics : Pyridine’s rotational freedom in solution may broaden NMR signals, complicating comparison with static computational models .
    • Mitigation :
  • Use polarizable continuum models (PCM) in DFT to simulate solvent environments .
  • Conduct variable-temperature NMR to correlate linewidth changes with ligand mobility .

Methodological Best Practices

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) by separating primary data (≤5 compounds in main text) from supplementary materials (e.g., full crystallographic tables) .
  • Conflict Resolution : When experimental results contradict literature, use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses and redesign experiments .
  • Reproducibility : Document all synthetic steps, including pyridine distillation protocols and Au precursor handling, to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.